N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline
Description
N-(2,2-Dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline is a nitroaniline derivative featuring a piperazine ring substituted at the 5-position of the aromatic core and a 2,2-dimethylpropyl (neopentyl) group as the N-alkyl substituent.
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)11-17-13-10-12(4-5-14(13)19(20)21)18-8-6-16-7-9-18/h4-5,10,16-17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQNZYDQFZLBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by the introduction of the piperazine ring and the dimethylpropyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Nitro Group Reduction to Amine
The nitro group at position 2 undergoes catalytic hydrogenation, forming a primary amine. This reaction is pivotal for generating intermediates for cyclization or further functionalization.
Example Reaction:
N-(2,2-Dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline → N-(2,2-Dimethylpropyl)-2-amino-5-(piperazin-1-yl)aniline
| Conditions | Catalyst/Reagents | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 50°C | Ethanol, NaOH | 74.1% |
Mechanism:
-
Hydrogen gas adsorbs onto Pd/C, facilitating nitro group reduction to amine via intermediate hydroxylamine.
-
The reaction is monitored by HPLC for nitroaniline disappearance .
Cyclization to Benzimidazole Derivatives
The reduced amine intermediate reacts with carbonyl equivalents (e.g., ethyl 3-ethoxy-3-iminopropanoate) to form benzimidazole cores.
Example Reaction:
N-(2,2-Dimethylpropyl)-2-amino-5-(piperazin-1-yl)aniline + Ethyl 3-ethoxy-3-iminopropanoate → Ethyl 2-(6-(piperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
| Conditions | Key Steps | Yield | Source |
|---|---|---|---|
| 50°C, HCl, EtOH, 3 hours | Cyclization, neutralization, HPLC | 15.7% |
Notes:
-
Higher yields (74.1%) are achieved using microfluidic reactors at 80°C .
-
The neopentyl group remains inert under these conditions.
Piperazine Ring Functionalization
The secondary amines on the piperazine ring participate in alkylation, acylation, or coupling reactions.
Acylation with Carboxylic Acids
Piperazine reacts with activated carboxylic acids (e.g., PyBrOP coupling agents).
Example Reaction:
this compound + (3,5-Dimethyl-pyrazol-1-yl)-acetic acid → 2-(3,5-Dimethyl-pyrazol-1-yl)-1-[4-(2-nitro-phenyl)-piperazin-1-yl]-ethanone
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| DMF, CDI, 25°C, 14 hours | Carbonyl diimidazole | 64% |
Alkylation with Haloalkanes
Piperazine reacts with alkyl halides (e.g., neopentyl bromide) under basic conditions.
| Conditions | Base | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 120°C, 21 hours | Potassium carbonate | 84% |
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes nitration or halogenation, though steric hindrance from the neopentyl group limits reactivity.
Example Reaction:
this compound → Brominated derivative
| Conditions | Electrophile | Position | Source |
|---|---|---|---|
| H₂SO₄, HNO₃, 0°C | Nitronium ion | Para to piperazine |
Nucleophilic Aromatic Substitution
The nitro group activates the ring for displacement by strong nucleophiles (e.g., piperazine itself).
Example Reaction:
5-Chloro-2-nitroaniline + Piperazine → 2-Nitro-5-(piperazin-1-yl)aniline
| Conditions | Solvent | Yield | Source |
|---|---|---|---|
| DMAc, K₂CO₃, 120°C, 21 hours | Dimethylacetamide | 84% |
Coupling Reactions
The primary amine (post-nitro reduction) participates in Buchwald–Hartwig or Ullmann couplings.
Example Reaction:
N-(2,2-Dimethylpropyl)-2-amino-5-(piperazin-1-yl)aniline + Aryl Halide → Biaryl derivative
| Conditions | Catalyst | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃ | Palladium acetate | ~60% |
Stability and Side Reactions
Scientific Research Applications
Pharmacological Studies
N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests that it may act as a piperazine derivative, which is known for various pharmacological activities.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine moieties often exhibit antidepressant and anxiolytic properties. Studies have shown that modifications to the piperazine structure can enhance these effects. For example, a related compound demonstrated significant activity in animal models of depression and anxiety .
Anticancer Activity
There is emerging evidence suggesting that derivatives of nitroanilines possess anticancer properties. Preliminary studies have shown that this compound could inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Tables
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives, including this compound, showed promising results in reducing depressive-like behaviors in rodent models. The compound was administered at varying doses, demonstrating a dose-dependent response in behavioral tests.
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the anticancer efficacy of this compound against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Core Modifications
- Allyl: N-Allyl-2-nitro-5-(1-piperazinyl)aniline () features an allyl group, which may enhance reactivity due to unsaturation. Isopropylbenzyl: N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline () includes a bulky aromatic substituent, likely increasing lipophilicity.
- Piperazine Substituents: Sulfonyl Groups: Analogs such as 9f (phenylsulfonyl) and 9j (4-fluorophenylsulfonyl) () incorporate sulfonyl moieties, which enhance polarity and hydrogen-bond acceptor capacity compared to the unsubstituted piperazine in the target compound. Dimethylaminoethyl: In 5-[4-(2-(N,N-dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d, ), a dimethylaminoethyl side chain introduces basicity and solubility advantages.
Electronic and Steric Impact
- Sulfonyl-containing analogs () exhibit higher molecular weights (e.g., 9h: m/z = 522.1) compared to the target compound (estimated m/z ~350–400), which may influence pharmacokinetic properties like membrane permeability .
Physicochemical and Analytical Data
Lipophilicity and Solubility
Spectroscopic Characterization
- 1H NMR Trends : Piperazine protons in sulfonyl analogs () resonate at δ 2.8–3.5 ppm, split into multiplets due to restricted rotation. The target compound’s piperazine signals may appear upfield (δ 2.5–3.0 ppm) in the absence of electron-withdrawing sulfonyl groups.
- HRMS Accuracy : Compound 3d () shows excellent agreement between calculated and observed HRMS (m/z 336.2035 vs. 336.2032), underscoring the reliability of mass spectrometry for structural confirmation .
Stability and Commercial Availability
- The target compound’s neopentyl group may confer better stability compared to furanyl or allyl substituents.
- Commercial availability of analogs like 9f and 9i () highlights their utility as intermediates, though the target compound’s niche substitution pattern may limit off-the-shelf availability .
Biological Activity
N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline, also known as N-neopentyl-2-nitro-5-piperazin-1-ylaniline, is a compound with the molecular formula C15H24N4O2 and a molar mass of 292.38 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molar Mass | 292.38 g/mol |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 481.1 ± 45.0 °C (Predicted) |
| pKa | 8.68 ± 0.10 (Predicted) |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on nitro-substituted compounds demonstrated that certain derivatives showed high potential against various lung cancer cell lines, including A549 and HCC827. The IC50 values for these compounds ranged from approximately to , indicating effective cytotoxicity against cancer cells while maintaining moderate toxicity towards normal fibroblast cells .
The proposed mechanism of action for this class of compounds involves binding to DNA and inhibiting DNA-dependent enzymes, which is a common pathway for anticancer agents . Such interactions can disrupt cellular processes leading to apoptosis in cancerous cells.
Antimicrobial Activity
In addition to antitumor effects, this compound may also exhibit antimicrobial properties. Compounds with similar structural motifs have been reported to possess broad-spectrum antimicrobial activities, although specific data on this compound's efficacy against bacteria or fungi is limited in the current literature.
Case Studies
- Antitumor Efficacy : In a study assessing the cytotoxic effects of various nitro-substituted compounds on lung cancer cell lines, this compound was evaluated alongside other derivatives. Results indicated promising activity with selective cytotoxicity towards cancer cells compared to normal cells .
- Synthesis and Biological Evaluation : Another investigation focused on synthesizing Mannich bases related to piperazine derivatives demonstrated that modifications in the piperazine ring could enhance biological activity, suggesting that further structural optimization of this compound might improve its therapeutic profile .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2,2-dimethylpropyl)-2-nitro-5-(piperazin-1-yl)aniline, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions. Starting from halogenated nitrobenzene derivatives (e.g., 2,4-difluoro-1-nitrobenzene), the piperazine moiety is introduced via reaction with substituted piperazine sulfonamides under basic conditions (e.g., Et₃N in DMSO). Subsequent coupling with 2,2-dimethylpropylamine is performed to install the alkylamino group. Optimization includes controlling reaction temperature (60–80°C), solvent choice (polar aprotic solvents like DMSO), and stoichiometric ratios (1:1.2 for amine:nitroaryl intermediates) to minimize side products .
- Validation : Monitor intermediates via TLC and confirm final product purity using LCMS (>98% purity) and ¹H/¹³C NMR (e.g., δ ~8.8 ppm for aromatic protons, δ ~45–50 ppm for piperazine carbons) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Techniques :
- LCMS : Retention time (RT) and molecular ion peaks (e.g., m/z = [M+H]⁺) confirm molecular weight. For example, analogs with similar structures show RT ~2.3–2.6 min and m/z values ~454–522 .
- ¹H NMR : Key signals include aromatic protons (δ 6.1–8.8 ppm), piperazine CH₂ groups (δ 2.9–3.4 ppm), and tert-butyl protons (δ ~1.3 ppm, singlet) .
- ¹³C NMR : Piperazine carbons (δ 45–50 ppm), nitroaryl carbons (δ ~150 ppm), and quaternary carbons from the 2,2-dimethylpropyl group (δ ~30 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for insecticidal activity?
- Approach :
Systematic substitution : Modify the sulfonamide group (e.g., phenyl vs. naphthyl), nitro group (replace with other electron-withdrawing groups), or alkylamino side chain (e.g., pyridylmethyl vs. tert-butyl).
Bioassays : Test analogs in larval toxicity assays (e.g., 24-hour mortality in Aedes aegypti larvae) and electrophysiological studies (e.g., inhibition of AeKir1 potassium channels).
Key findings : Sulfonamide groups are critical for potency, while nitro groups can be replaced without significant loss of activity. Pyridylmethyl substituents enhance solubility but are not essential for channel blockade .
- Data interpretation : Use IC₅₀ values from voltage-clamp experiments (e.g., IC₅₀ ~10 µM for potent analogs) and larval LC₅₀ values to rank compound efficacy .
Q. What experimental protocols are recommended for evaluating the compound’s effect on potassium channels in electrophysiological studies?
- Protocol :
Cell preparation : Use HEK-293 cells stably expressing AeKir1 channels. Induce channel expression with tetracycline (1 µg/mL, 24 hours) .
Voltage-clamp setup : Maintain cells in standard bath solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4). Record macroscopic currents at −75 mV holding potential with incremental depolarization steps (+120 mV).
Pharmacological testing : Apply compounds (1–100 µM) dissolved in DMSO (final conc. ≤0.1%). Measure Ba²⁺-sensitive currents to isolate channel-specific effects. Exclude cells with <90% Ba²⁺ block .
- Analysis : Fit concentration-response curves to the Hill equation to calculate IC₅₀. Compare to positive controls (e.g., flonicamid) .
Q. How can researchers address discrepancies in toxicity data between in vitro and in vivo models for this compound?
- Strategies :
- Dose calibration : Adjust in vitro concentrations (e.g., µM range) to reflect achievable tissue levels in vivo (e.g., larval bioassays using 10–100 ppm).
- Metabolic stability : Test compound stability in larval homogenates (e.g., incubate with S9 liver fractions) to identify rapid degradation pathways.
- Solubility limitations : Use co-solvents (e.g., 5% DMSO in dH₂O) for in vivo assays to improve bioavailability.
- Case example : Compound 12j showed 42% larval mortality at 24 hours (in vitro) but >80% at 48 hours (in vivo), suggesting time-dependent bioactivation or cumulative toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
